3,8-Dimethoxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethoxyxanthone is a naturally occurring xanthone derivative, which is a type of polyphenolic compound. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structure of this compound consists of a xanthone core with methoxy groups attached at the 3rd and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxyxanthone typically involves the methylation of hydroxyl groups on the xanthone core. One common method is the reaction of 3,8-dihydroxyxanthone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethoxyxanthone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The xanthone core can be reduced to form xanthene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of xanthene derivatives.
Substitution: Formation of various substituted xanthones depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The biological effects of 3,8-Dimethoxyxanthone are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact mechanism of action may vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dihydroxy-3,4-dimethoxyxanthone
- 1,3,7-Trihydroxy-2,8-dimethoxyxanthone
- 3,4,7,8-Tetramethoxyxanthone
Uniqueness
3,8-Dimethoxyxanthone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other xanthone derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential.
Properties
CAS No. |
15069-44-0 |
---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 |
Synonyms |
1,6-Dimethoxy-9H-xanthen-9-one; 1,6-Dimethoxyxanthone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.